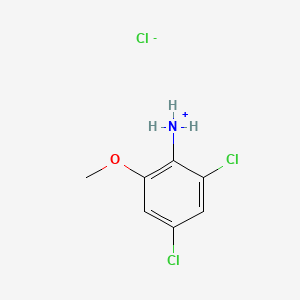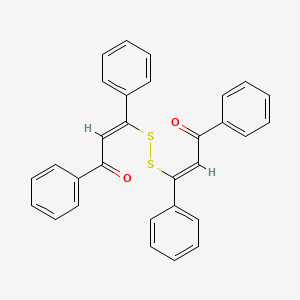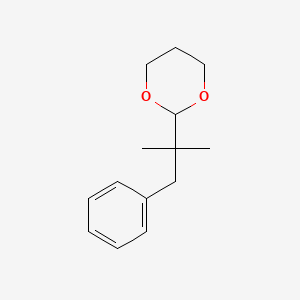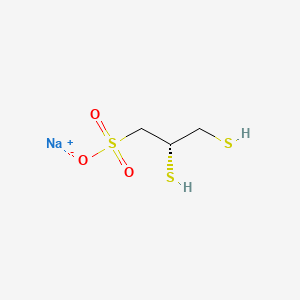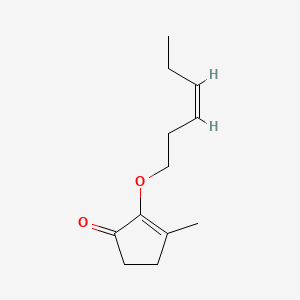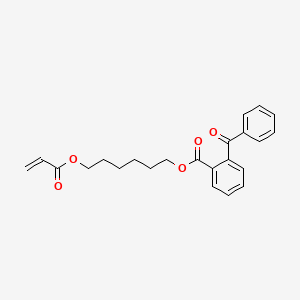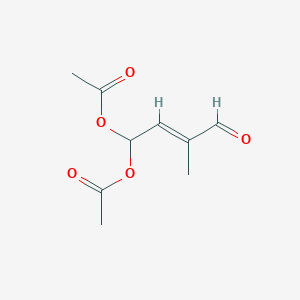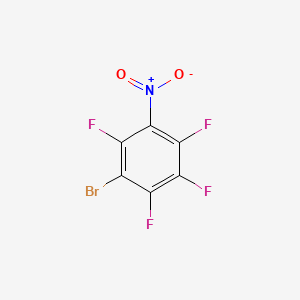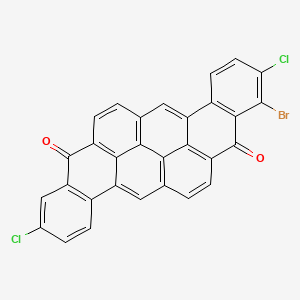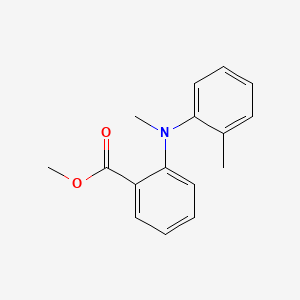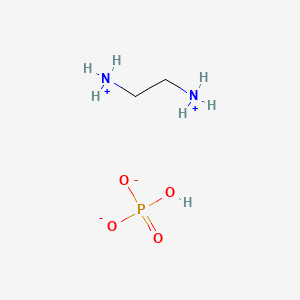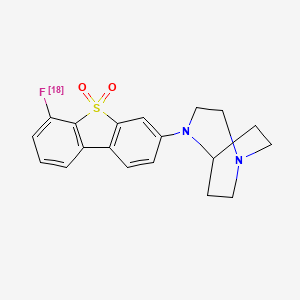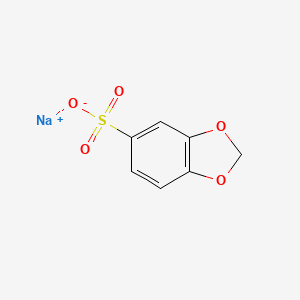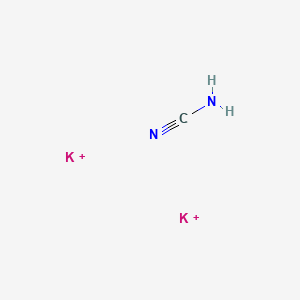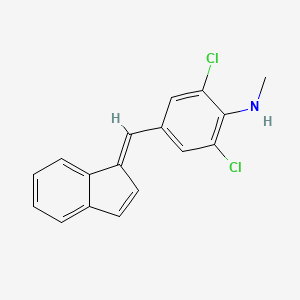
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is an organic compound with the molecular formula C16H11Cl2N. This compound is characterized by the presence of two chlorine atoms, an indene moiety, and a methylaniline group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline typically involves the reaction of 2,6-dichloroaniline with indene-1-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or thiophenols.
Applications De Recherche Scientifique
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloroaniline: Lacks the indene moiety and has different chemical properties.
4-(1H-Inden-1-ylidenemethyl)aniline: Lacks the chlorine atoms and has different reactivity.
N-Methylaniline: Lacks both the chlorine atoms and the indene moiety.
Uniqueness
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is unique due to the presence of both chlorine atoms and the indene moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
28164-43-4 |
|---|---|
Formule moléculaire |
C17H13Cl2N |
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
2,6-dichloro-4-[(E)-inden-1-ylidenemethyl]-N-methylaniline |
InChI |
InChI=1S/C17H13Cl2N/c1-20-17-15(18)9-11(10-16(17)19)8-13-7-6-12-4-2-3-5-14(12)13/h2-10,20H,1H3/b13-8+ |
Clé InChI |
WTUYNYKXRZHNBX-MDWZMJQESA-N |
SMILES isomérique |
CNC1=C(C=C(C=C1Cl)/C=C/2\C=CC3=CC=CC=C32)Cl |
SMILES canonique |
CNC1=C(C=C(C=C1Cl)C=C2C=CC3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


